P-Cresol-D7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

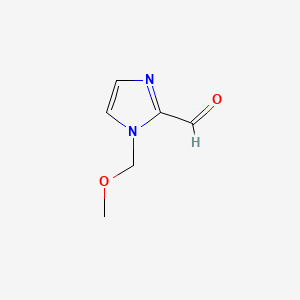

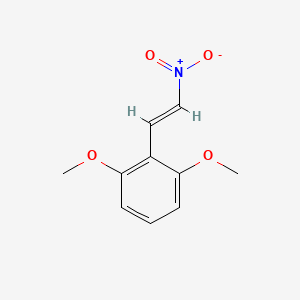

P-Cresol-D7: is a deuterated form of para-cresol, where seven hydrogen atoms are replaced with deuterium. This compound is often used as an internal standard in various analytical applications due to its stable isotopic labeling. Para-cresol itself is a derivative of phenol and is widely used in the production of other chemicals.

Mechanism of Action

Target of Action

P-Cresol, the parent compound of P-Cresol-D7, primarily targets bacterial cell membranes . It is used as a bactericide and disinfectant . The compound has a significant effect on the viability of intestinal bacteria .

Mode of Action

P-Cresol interacts with bacterial cell membranes, causing physical damage . This interaction inhibits the growth of bacteria, providing P-Cresol with its bactericidal and disinfectant properties .

Biochemical Pathways

P-Cresol is produced from the microbial putrefaction of the aromatic amino acid tyrosine in the colon . The main contributing bacteria are aerobes, mainly enterobacteria, but also anaerobes like Clostridium perfringens . In the presence of P-Cresol, the metabolic profile of competitive co-cultures revealed that acetate, alanine, butyrate, isobutyrate, p-cresol, and p-hydroxyphenylacetate were the main metabolites responsible for differentiating the parent strain C. difficile from a defined mutant deficient in p-cresol production .

Pharmacokinetics

P-Cresol is absorbed across the respiratory and gastrointestinal tract and through the intact skin . It is mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . At physiological pH, the conjugated metabolites are ionized to a greater extent than the parent compound, which reduces renal reabsorption and increases elimination with the urine . In addition to urinary excretion, cresols are excreted in the bile, but most undergo enterohepatic circulation .

Result of Action

The production of P-Cresol has an effect on the viability of intestinal bacteria as well as the major metabolites produced in vitro . It suppresses transcript levels of gut hormones and regulates small intestinal transit in mice . It also induces cellular senescence in dental pulp stem cells, which may demonstrate the changes in aging dental pulp .

Action Environment

Environmental factors might contribute to the action of P-Cresol. The liver cytochrome P450 metabolizes toluene to benzyl alcohol, but also to o-cresol and p-cresol . Furthermore, gastric acid suppression by omeprazole promotes protein malabsorption and fermentation, resulting in an increase of p-cresol production and excretion .

Biochemical Analysis

Biochemical Properties

P-Cresol-D7, like its parent compound p-Cresol, plays a significant role in biochemical reactions. It is produced by bacterial fermentation of protein in the human large intestine . The hpdBCA operon, rarely found in other gut microflora, encodes the enzymes responsible for the conversion of p-Hydroxyphenylacetate (p-HPA) to p-Cresol .

Cellular Effects

P-Cresol and its derivatives have been shown to exert various forms of cellular toxicity in vitro . They are accumulated in the plasma of subjects with kidney disease, where associations with adverse cardiovascular and renal outcomes are evident . P-Cresol has also been reported to affect several biochemical, biological, and physiological functions .

Molecular Mechanism

The molecular mechanism of this compound is likely similar to that of p-Cresol. P-Cresol is converted to p-Cresol glucuronide by human UDP-glucuronosyltransferase (UGT) enzymes . This conversion is thought to be the primary mechanism of action of p-Cresol .

Temporal Effects in Laboratory Settings

Studies on p-Cresol have shown that it can induce changes in social behavior in rats over time

Dosage Effects in Animal Models

In animal models, the effects of p-Cresol vary with different dosages . A single low dose of p-Cresol (1 mg/kg) significantly raises anxiety and hyperactivity, two frequent ASD comorbidities, while acute administration of a higher dose (10 mg/kg i.v.) also exacerbates core symptoms of ASD, blunting interest in a conspecific intruder and enhancing stereotypic behaviors .

Metabolic Pathways

P-Cresol is involved in the metabolic pathways of the gut microbiota . It is produced by the conversion of tyrosine to p-HPA via the actions of the hpdBCA operon .

Transport and Distribution

P-Cresol, the parent compound, is known to be transported and distributed within cells and tissues via the bloodstream .

Preparation Methods

Synthetic Routes and Reaction Conditions: P-Cresol-D7 can be synthesized through several methods. One common approach involves the deuteration of para-cresol using deuterium gas or deuterated reagents. The process typically involves the following steps:

Deuteration of Toluene: Toluene is first deuterated to form deuterated toluene.

Sulfonation: The deuterated toluene undergoes sulfonation with sulfuric acid to form deuterated toluene sulfonic acid.

Hydrolysis: The sulfonic acid is then hydrolyzed to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration and high yield of the final product.

Chemical Reactions Analysis

Types of Reactions: P-Cresol-D7 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form para-hydroxybenzaldehyde or para-hydroxybenzoic acid.

Reduction: Reduction of this compound can yield para-methylcyclohexanol.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed:

Oxidation: Para-hydroxybenzaldehyde, para-hydroxybenzoic acid.

Reduction: Para-methylcyclohexanol.

Substitution: Various substituted para-cresol derivatives depending on the reagents used.

Scientific Research Applications

P-Cresol-D7 has a wide range of applications in scientific research:

Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy to quantify the concentration of para-cresol in samples.

Biological Studies: Employed in studies investigating the metabolism of para-cresol in biological systems, particularly in understanding its role as a uremic toxin.

Environmental Science: Utilized in tracing the environmental fate and transport of para-cresol in ecosystems.

Pharmaceutical Research: Helps in the development of drugs targeting diseases associated with elevated levels of para-cresol, such as chronic kidney disease.

Comparison with Similar Compounds

Para-Cresol: The non-deuterated form of P-Cresol-D7, widely used in chemical synthesis.

Ortho-Cresol and Meta-Cresol: Isomers of para-cresol with different positions of the hydroxyl group on the benzene ring.

Phenol: The parent compound of cresols, with a hydroxyl group directly attached to the benzene ring.

Uniqueness of this compound: this compound’s uniqueness lies in its deuterated nature, making it an ideal internal standard for analytical applications. The presence of deuterium atoms provides distinct mass spectrometric and nuclear magnetic resonance signals, allowing for precise quantification and analysis.

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDCLRJOBJJRNH-AAYPNNLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

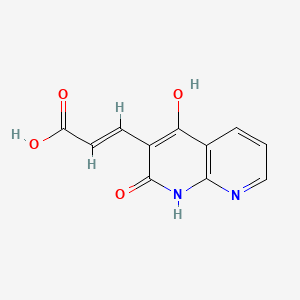

Q1: How does p-cresol-d7 interact with dopamine β-monooxygenase (DβM) and what are the downstream effects?

A1: this compound acts as a substrate for DβM, but also inhibits the enzyme in a mechanism-based manner. [] This means that this compound undergoes catalytic transformation by DβM, but during this process, it inactivates the enzyme, preventing further catalytic activity. The research shows that this compound exhibits a significant solvent isotope effect (D(kcat) = 5.2 and D(kcat/Km) = 3.1) during turnover, suggesting that hydrogen atom abstraction from this compound is a key step in the catalytic mechanism. [] This is further supported by the observation that p-cresol, lacking the deuterium substitution, inactivates DβM similarly to this compound, indicating that the methyl group is not crucial for inhibition. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![D-[5-13C]Xylose](/img/structure/B584065.png)

![L-[5-13C]xylose](/img/structure/B584066.png)

![(2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone](/img/structure/B584069.png)

![D-[1,2-13C2]xylose](/img/structure/B584070.png)

![D-[2-2H]Xylose](/img/structure/B584073.png)